molecular formula C18H16ClF3N2O4 B12485719 Methyl 2-(4-{[(4-chlorophenyl)carbamoyl](methyl)amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-(4-{[(4-chlorophenyl)carbamoyl](methyl)amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B12485719
M. Wt: 416.8 g/mol
InChI Key: LPNUZWUQTIBVFL-UHFFFAOYSA-N
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Description

Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with methyl isocyanate to form the intermediate 4-chlorophenylcarbamoyl derivative. This intermediate is then reacted with 4-methylaminophenol in the presence of a trifluoromethylating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Scientific Research Applications

Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorophenyl and carbamoyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its combination of a trifluoromethyl group, a chlorophenyl group, and a carbamoyl group. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C18H16ClF3N2O4

Molecular Weight

416.8 g/mol

IUPAC Name

methyl 2-[4-[(4-chlorophenyl)carbamoyl-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C18H16ClF3N2O4/c1-24(16(26)23-13-7-5-12(19)6-8-13)14-9-3-11(4-10-14)17(27,15(25)28-2)18(20,21)22/h3-10,27H,1-2H3,(H,23,26)

InChI Key

LPNUZWUQTIBVFL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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